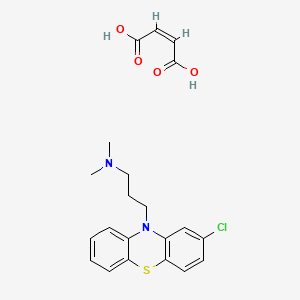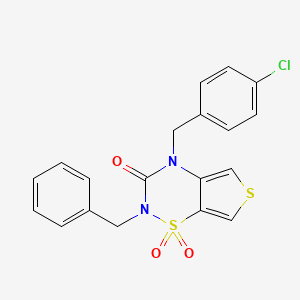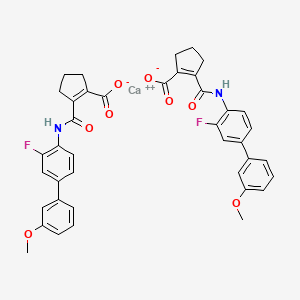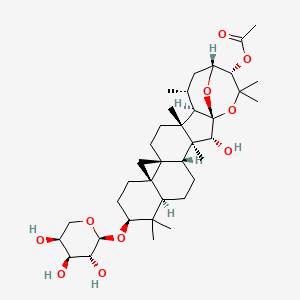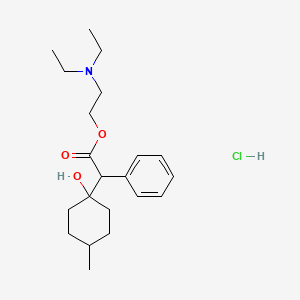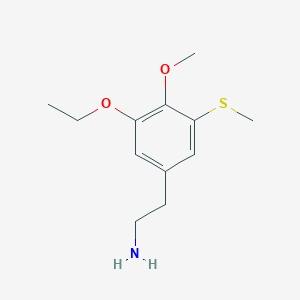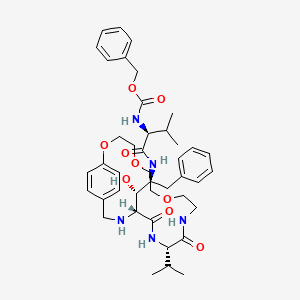
(1'S,2'S,2''S,15R)-15-(2''-((N-((Benzyloxy)carbonyl)valyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1’S,2’S,2’‘S,15R)-15-(2’‘-((N-((Benzyloxy)carbonyl)valyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of complex organic compounds like this one typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route for this compound would likely involve the following steps:
- Protection of the hydroxy and amino groups to prevent unwanted reactions.
- Coupling of the protected intermediates using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
- Deprotection of the functional groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Coupling Agents: EDC, DCC.
Catalysts: Pd/C, PtO2.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a carbonyl group would yield a hydroxy compound.
科学研究应用
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound could be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor-ligand binding. It may also have potential as a therapeutic agent for treating diseases.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to inhibit specific enzymes or modulate signaling pathways. It may also be used as a lead compound for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, or materials with unique properties.
作用机制
The mechanism of action of the compound would depend on its specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound modulates a signaling pathway, it may interact with receptors or other signaling molecules to alter cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds to this one may include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
- Peptide-based compounds with similar amino acid sequences.
- Macrocyclic compounds with similar ring structures.
- Compounds with similar hydroxy, amino, or carbonyl functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This could make the compound particularly valuable for specific applications, such as targeted drug delivery or selective enzyme inhibition.
属性
CAS 编号 |
180968-29-0 |
|---|---|
分子式 |
C42H57N5O9 |
分子量 |
775.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.2.2]tricosa-1(21),19,22-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H57N5O9/c1-28(2)35-39(49)43-19-20-53-21-22-54-23-24-55-33-17-15-31(16-18-33)26-44-37(41(51)46-35)38(48)34(25-30-11-7-5-8-12-30)45-40(50)36(29(3)4)47-42(52)56-27-32-13-9-6-10-14-32/h5-18,28-29,34-38,44,48H,19-27H2,1-4H3,(H,43,49)(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-,37+,38+/m0/s1 |
InChI 键 |
BOMYVDPSYNOFDI-LOFFRUMASA-N |
手性 SMILES |
CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
规范 SMILES |
CC(C)C1C(=O)NCCOCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


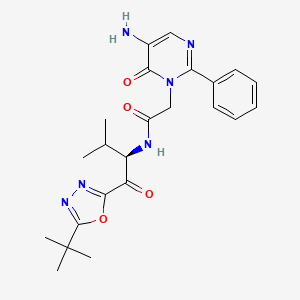
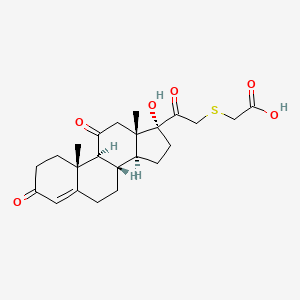
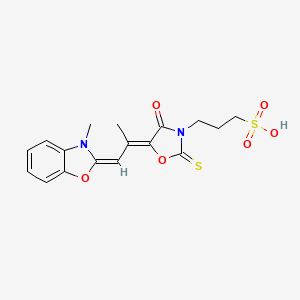
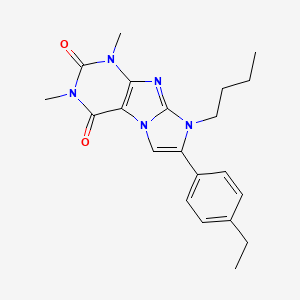

![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

